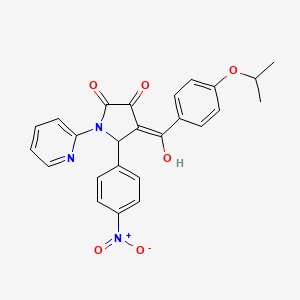![molecular formula C18H26ClN3O B5302476 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5302476.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide, also known as CPP-109, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a derivative of the naturally occurring neurotransmitter GABA and has been shown to have promising effects in the treatment of addiction and other neurological disorders.
Mécanisme D'action
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide works by inhibiting the activity of the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide increases the levels of GABA in the brain, which can help to reduce cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects:
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety and promote feelings of relaxation. It has also been shown to modulate the activity of the dopamine system, which is involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide is that it has been shown to have a high degree of selectivity for GABA transaminase, which means that it is less likely to have off-target effects. However, one of the limitations of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels in the brain.
Orientations Futures
There are several future directions that could be pursued in the study of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide. One potential avenue of research is to investigate its potential use in the treatment of other neurological disorders such as depression and anxiety. Another potential area of research is to develop new analogs of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide that have improved pharmacological properties, such as longer half-lives or greater selectivity for GABA transaminase. Finally, future research could focus on developing new delivery methods for 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide, such as sustained-release formulations, to improve its efficacy and reduce the need for frequent dosing.
Méthodes De Synthèse
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide involves the reaction of 4-chlorophenylpiperazine with N-cyclohexylacetyl chloride in the presence of a base catalyst. The resulting compound is then purified through a series of chromatographic techniques to yield the final product.
Applications De Recherche Scientifique
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, specifically for cocaine and alcohol dependence. It has also been investigated for its potential use in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c19-15-6-8-17(9-7-15)22-12-10-21(11-13-22)14-18(23)20-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHFXAQHDESAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302401.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5302411.png)
![{1-[2-(2'-butyl-1H,1'H-2,4'-biimidazol-1-yl)ethyl]piperidin-2-yl}methanol](/img/structure/B5302420.png)
![2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone](/img/structure/B5302422.png)
![4-(4-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5302428.png)

![ethyl 4-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5302436.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5302437.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B5302445.png)
![6-[2-(2-bromophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5302465.png)
![7,7,9-trimethyl-2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B5302466.png)
![(4aS*,8aR*)-1-[3-(1H-imidazol-1-yl)propyl]-6-(2-methoxy-2-methylpropanoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5302471.png)
![2-(2-methylpyrrolidin-1-yl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5302487.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5302493.png)